(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride
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Description
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of the amino acid lysine and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Immunoassay Sensitivity and Detection Spectrum
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride has been involved in research for improving the sensitivity and detection spectrum of immunoassays. A study by Wang et al. (2013) utilized similar sulfonamido structures to produce antibodies against sulfonamides, enhancing the detection capabilities of enzyme-linked immunosorbent immunoassays (ELISA) for sulfonamides in chicken muscle (Wang et al., 2013).
Synthesis of Hydrochloric 6-guandinyl Hexanoic Acid
The synthesis of related compounds has been explored, such as in the work by Hu Yong-hong (2009), who developed a method to synthesize hydrochloric 6-guandinyl hexanoic acid, an analog of 6-amino hexanoic acid, used for various research purposes (Hu Yong-hong, 2009).
Swern Oxidation and Molecular Modification
Liu and Vederas (1996) conducted a study on Swern oxidation, where compounds like 6-(methylsulfinyl)hexanoic acid were utilized, showing the applicability of such structures in molecular modification processes (Liu & Vederas, 1996).
Phosphazene Derivatives Synthesis
Research by Uslu et al. (2017) involved the synthesis of phosphazene derivatives using compounds including methyl 6-aminohexanoate hydrochloride. These compounds have potential biomedical applications due to their thermosensitive properties (Uslu et al., 2017).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) explored the use of biaryl-bis-sulfonamides, related to (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride, in drug metabolism studies. This research is significant for understanding the metabolic pathways of certain therapeutic drugs (Zmijewski et al., 2006).
properties
IUPAC Name |
methyl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S.ClH/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15;/h6-9,13,16H,3-5,10,15H2,1-2H3;1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFMQDMELNDXBJ-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride |
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